1-[(2,5-Dimethylfuran-3-yl)methyl]-3-(2-methoxyethyl)urea
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Overview
Description
1-[(2,5-Dimethylfuran-3-yl)methyl]-3-(2-methoxyethyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a furan ring substituted with two methyl groups and a methoxyethyl group attached to the urea moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-Dimethylfuran-3-yl)methyl]-3-(2-methoxyethyl)urea typically involves the reaction of 2,5-dimethylfuran with an appropriate isocyanate or carbamate derivative. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Dimethylfuran-3-yl)methyl]-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: The urea moiety can be reduced to form amines or other reduced products.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted urea derivatives with various functional groups.
Scientific Research Applications
1-[(2,5-Dimethylfuran-3-yl)methyl]-3-(2-methoxyethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethylfuran-3-yl)methyl]-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The furan ring and urea moiety can interact with enzymes or receptors, leading to modulation of biological activities. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(2-hydroxyethyl)urea
- 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(2-chloroethyl)urea
- 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(2-ethoxyethyl)urea
Uniqueness
1-[(2,5-Dimethylfuran-3-yl)methyl]-3-(2-methoxyethyl)urea is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the furan ring also contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
1-[(2,5-dimethylfuran-3-yl)methyl]-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-8-6-10(9(2)16-8)7-13-11(14)12-4-5-15-3/h6H,4-5,7H2,1-3H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEOWOQMKRYJTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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